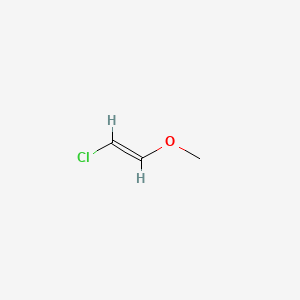

1-Chloro-2-methoxyethylene

Description

Significance of Functionalized Alkenes as Synthetic Intermediates in Modern Organic Chemistry

Functionalized alkenes are a cornerstone of modern organic chemistry, serving as versatile building blocks for the synthesis of complex molecules. fiveable.me These compounds, characterized by a carbon-carbon double bond bearing one or more functional groups, possess enhanced reactivity and utility compared to their unfunctionalized counterparts. fiveable.me The process of converting simple alkenes into these more elaborate structures through the introduction of functional groups is a fundamental strategy in synthetic chemistry. fiveable.me

The transformation of alkenes allows for the incorporation of a wide array of functional groups, such as halides, hydroxyl groups, and carbonyls, which significantly alters their chemical properties. fiveable.me Key reactions for achieving this include halogenation, hydroboration-oxidation, and ozonolysis. fiveable.me These methods provide chemists with the tools to construct a diverse range of organic compounds that are valuable in pharmaceuticals, materials science, and agrochemicals. fiveable.meacs.org

Recent advancements have further expanded the toolkit for alkene functionalization. Radical-mediated processes, for instance, have emerged as powerful methods for converting simple alkenes into value-added products, including complex allylic and homoallylic azides which are precursors to nitrogen-containing compounds. nih.gov Furthermore, the development of heterogeneous single-atom catalysts offers promising, highly efficient, and selective alternatives for traditional reactions like hydrogenation, hydroboration, and sulfonation. encyclopedia.pub The strategic functionalization of alkenes is, therefore, central to the efficient and innovative construction of molecular complexity.

Overview of 1-Chloro-2-methoxyethylene within the Context of Halogenated Enol Ethers

This compound is an organochlorine compound that embodies the structural characteristics of two important classes of functionalized alkenes: vinylic halides and enol ethers. ontosight.ai Its structure features a carbon-carbon double bond where one carbon atom is bonded to a chlorine atom and the other to a methoxy (B1213986) group (-OCH3). ontosight.ai This unique arrangement classifies it as a halogenated enol ether.

Vinylic halides are defined by the direct attachment of a halogen atom to one of the sp²-hybridized carbons of an alkene. fiveable.mewikipedia.org These compounds are significant synthetic intermediates, notably in the preparation of alkynes via elimination reactions. fiveable.mebritannica.com While generally unreactive towards nucleophilic substitution, they participate in elimination reactions and are crucial substrates in various cross-coupling reactions. wikipedia.orgbritannica.com

Enol ethers, on the other hand, are alkenes bearing an alkoxy substituent. wikipedia.org The presence of the oxygen atom makes the double bond electron-rich, enhancing its susceptibility to attack by electrophiles. wikipedia.org This inherent reactivity makes enol ethers versatile intermediates in a wide range of organic transformations. nih.gov The dual functionality of this compound, combining the features of both a vinylic halide and an enol ether, imparts a distinct chemical reactivity profile that makes it a subject of interest in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 34844-03-6 | echemi.comchemnet.comechemi.com |

| Molecular Formula | C₃H₅ClO | echemi.comchemnet.comechemi.com |

| Molecular Weight | 92.52 g/mol | echemi.comnih.gov |

| Density | 1.034 g/cm³ | chemnet.comlookchem.com |

| Boiling Point | 95.2°C at 760 mmHg | chemnet.comlookchem.com |

| Flash Point | 22.3°C | chemnet.comlookchem.com |

| Refractive Index | 1.419 | chemnet.com |

| Vapor Pressure | 52.3 mmHg at 25°C | chemnet.comlookchem.com |

Historical Development and Evolution of Research on Vinylic Ethers

The study of vinylic ethers dates back to the late 19th century. The first preparation of a vinyl ether was reported by Semmler in 1887. encyclopedia.pub Subsequent work by Knorr and Matthes in 1899 also produced vinyl ethers, albeit in low yields. encyclopedia.pub A significant step towards larger-scale production came in 1925, when Cretcher and his colleagues developed a method that would form the basis for later industrial synthesis. encyclopedia.pub The first isolation of pure divinyl ether was documented in a 1929 patent awarded to Merck & Co. encyclopedia.pub

Early research into vinyl ethers was heavily influenced by their potential applications in medicine. They were investigated as inhalation anesthetics, with the first human trials of divinyl ether being reported in 1933 by Samuel Gelfan and Irving Bell. encyclopedia.pubwoodlibrarymuseum.org Ethyl vinyl ether, a related compound, was also studied for its anesthetic properties in the 1940s. woodlibrarymuseum.org Although these compounds showed promise as analgesics for inducing a light plane of anesthesia, they were not well-suited for general anesthesia during invasive surgery and were eventually superseded by superior agents. woodlibrarymuseum.orgwoodlibrarymuseum.org

Beyond medicine, the polymerization of vinyl ethers became a field of significant academic and industrial interest. A landmark discovery occurred in 1949 when it was observed that isobutyl vinyl ether could be polymerized with stereoregularity, a finding that was pivotal in the development of stereochemical studies of polymers. researchgate.net Contemporary research continues to explore the rich and diverse reactivity of vinylic ethers. They are recognized as important starting materials for a variety of chemical transformations, including cycloaddition reactions and hydroformylations. orgsyn.org Modern synthetic methods, such as the iridium-catalyzed synthesis of vinyl ethers from alcohols and vinyl acetate (B1210297), continue to expand their utility and application in organic synthesis. orgsyn.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

34844-03-6 |

|---|---|

Molecular Formula |

C3H5ClO |

Molecular Weight |

92.52 g/mol |

IUPAC Name |

(E)-1-chloro-2-methoxyethene |

InChI |

InChI=1S/C3H5ClO/c1-5-3-2-4/h2-3H,1H3/b3-2+ |

InChI Key |

QBMJPHAEZNVUOH-NSCUHMNNSA-N |

Isomeric SMILES |

CO/C=C/Cl |

Canonical SMILES |

COC=CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 2 Methoxyethylene and Its Derivatives

Direct Synthesis Approaches to 1-Chloro-2-methoxyethylene

Direct synthesis of this compound primarily relies on two classical organic transformations: the selective halogenation of an alkene precursor and the elimination of hydrogen halide from a saturated precursor.

The addition of halogens across the double bond of an alkene is a fundamental synthetic transformation. For an unsymmetrical alkene like methyl vinyl ether, controlling the regioselectivity (i.e., the placement of the chloro and methoxy (B1213986) groups) and stereoselectivity (the E/Z geometry of the resulting double bond) is critical.

A metal-free method has been developed for the highly regio- and stereoselective synthesis of (E)-configured α-halo vinyl ethers. This approach utilizes aqueous hydrogen halides (HX, where X = F, Cl, Br, I) in a two-phase system. acs.org The reaction proceeds under mild conditions with high efficiency and functional group compatibility, offering a direct route to the desired product geometry. acs.org The development of methods for the stereocontrolled introduction of carbon-halogen bonds is a vibrant area of research, driven by the importance of halogenated compounds in drug discovery and as synthetic intermediates. nih.gov While the catalytic enantioselective addition of two different halogens to an alkene is challenging, methods starting from oxygenated precursors can stereoselectively generate the intermediate halonium species, guiding the final product's stereochemistry. nih.gov

Another strategy involves the use of triphenyl phosphite-halogen-based reagents. These can convert enolizable ketones into vinyl halides in good to excellent yields under mild conditions, suggesting a potential pathway from a carbonyl precursor to the target vinylic halide structure. acs.org

Dehydrohalogenation is a powerful elimination reaction for creating alkenes from alkyl halides. youtube.com In the context of this compound, this would typically involve the elimination of a molecule of hydrogen chloride (HCl) from a saturated precursor such as 1,2-dichloroethyl methyl ether.

The reaction is generally promoted by a base. The choice of base—whether it is sterically hindered (like potassium tert-butoxide) or unhindered (like sodium hydroxide)—can influence the regioselectivity of the elimination, favoring either the Zaitsev (more substituted) or Hofmann (less substituted) product. youtube.com For a precursor like 1,2-dichloroethyl methyl ether, elimination would lead to the formation of the vinyl ether double bond. The stereochemistry of the resulting alkene is often dependent on the conformation of the substrate during the transition state, particularly in E2-type elimination reactions which require an anti-periplanar arrangement of the departing hydrogen and halide. youtube.com

| Precursor | Reagent/Conditions | Product | Reaction Type |

| Methyl vinyl ether | Aqueous HCl | (E)-1-Chloro-2-methoxyethylene acs.org | Halogenation |

| 1,2-Dichloroethyl methyl ether | Base (e.g., KOH) | This compound | Dehydrohalogenation youtube.com |

| Aryl/Vinyl Triflates | Pd-catalyst, Halide Source | Aryl/Vinyl Halides organic-chemistry.org | Halogenation/Substitution |

| Enolizable Ketones | (PhO)₃P-Halogen Reagents | Vinyl Halides acs.org | Halogenation |

Synthesis of Analogues and Related Functionalized Vinylic Ethers

The synthetic framework for this compound can be extended to produce a wide array of analogues by modifying the halogen substituent or the ether group. These variations allow for the fine-tuning of the molecule's chemical and physical properties.

The synthesis of vinyl halides with different halogens (F, Br, I) can be achieved through several methods. A metal-free, tandem reaction involving the trapping of a diazo species with two independent ion species can regioselectively produce various vinyl halides. acs.org This provides a versatile route to different halogenated derivatives from a common precursor. acs.org

For bromo-analogues, N-bromosuccinimide (NBS) in the presence of a catalytic amount of lithium acetate (B1210297) can convert 3-arylpropenoic acids to (E)-β-arylvinyl bromides under microwave irradiation. organic-chemistry.org Furthermore, existing vinyl iodides can be converted to their corresponding vinyl chlorides or bromides with full retention of geometry using a copper iodide catalyst with trans-N,N′-dimethylcyclohexane-1,2-diamine. organic-chemistry.orgorganic-chemistry.org This allows for late-stage halogen exchange to access less available derivatives. organic-chemistry.org

The regio- and stereoselective synthesis using aqueous hydrogen halides is also applicable for creating fluoro-, bromo-, and iodo- vinylic ethers, providing a unified approach to a range of halogenated analogues. acs.org

The methoxy group of this compound can be replaced with a wide variety of other alkoxy or aryloxy groups to create a diverse library of functionalized vinylic ethers.

One prominent method is palladium-catalyzed transetherification. This reaction involves the exchange of the alcohol portion of an ether. An air-stable palladium catalyst can efficiently catalyze the transetherification between ethyl vinyl ether and various alcohols, including those with functional groups like halogenomethyls, amino groups, and oligo(ethylene oxide) chains, to produce the corresponding vinyl ethers in good yields (40-84%). rsc.orgacademie-sciences.fr

For the synthesis of aryl vinyl ethers, copper-catalyzed C-O cross-coupling reactions are particularly effective. A CuI and trans-N,N'-dimethylcyclohexyldiamine system can catalyze the coupling of vinylic halides with functionalized primary and secondary alcohols, producing acyclic vinylic ethers stereospecifically. acs.org Another approach uses a Cu(OAc)₂ catalyst with an N-isopropylimidazole ligand to couple functionalized vinylic pinacolboronates with various alcohols. nih.gov A convenient protocol for the cross-coupling of phenols with vinyl halides is enabled by a unique Ni/Cu catalytic system, providing straightforward access to a library of aryl-vinyl ethers. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Substrates | Products |

| Transetherification | Palladium complex rsc.orgacademie-sciences.fr | Ethyl vinyl ether + Various Alcohols | Functionalized Vinyl Ethers rsc.orgacademie-sciences.fr |

| C-O Cross-Coupling | CuI / trans-N,N'-dimethylcyclohexyldiamine acs.org | Vinylic Halides + Alcohols | Acyclic Vinylic Ethers acs.org |

| C-O Cross-Coupling | Cu(OAc)₂ / N-isopropylimidazole nih.gov | Vinylic Boronates + Alcohols | Structurally Complex Vinylic Ethers nih.gov |

| C-O Cross-Coupling | Ni/Cu catalytic system organic-chemistry.org | Phenols + Vinyl Halides | Aryl-Vinyl Ethers organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the growing emphasis on environmental sustainability, green chemistry principles are being applied to the synthesis of vinylic ethers and halides. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

One sustainable pathway utilizes enzyme catalysis. The immobilized enzyme Candida antarctica lipase (B570770) B has been used to catalyze the synthesis of bifunctional vinyl ether esters from vinyl ether alcohols and functional carboxylic acids. nih.gov This method is successful over a broad temperature range and can be performed in various organic solvents or even in bulk, achieving high conversions (>90%) in under an hour. nih.gov A key advantage is the avoidance of acid-labile conditions that can cause detrimental side reactions with vinyl ethers. nih.gov

Visible-light photocatalysis represents another green and sustainable approach. An efficient strategy has been developed to synthesize thermodynamically less stable Z-arylvinyl halides from E-arylvinyl acids using N-halosuccinimide and an iridium photocatalyst. rsc.org This method combines a base-mediated halodecarboxylation with a visible-light-catalyzed isomerization in a one-pot sequential process, operating under mild reaction conditions with high atom economy. rsc.org

Additionally, efforts to develop greener routes include the use of catalytic methods that enable reactions with high regioselectivity, such as the nanogold-catalyzed hydrochlorination of unactivated alkynes, which avoids over-chlorination. organic-chemistry.org

Development of Catalytic Systems for Environmentally Benign Preparations

The drive towards green chemistry has spurred research into catalytic systems that minimize waste, reduce energy consumption, and utilize less toxic reagents. For the synthesis of vinyl ethers and related compounds, several promising environmentally benign catalytic strategies have emerged.

One sustainable approach involves the use of solid base catalysts for the synthesis of vinyl ethers from biomass-derived precursors. For instance, the synthesis of vinyl methyl ether has been achieved from ethylene (B1197577) glycol dimethyl ether using CaO-based solid bases. rsc.org This method avoids the high pressures and caustic catalysts associated with traditional Reppe vinylation. rsc.org The efficiency of such systems is highly dependent on the nature of the basic sites on the catalyst surface.

Another key area of development is the use of non-mercury catalysts for hydrochlorination reactions, which could be adapted for the synthesis of this compound from methoxyacetylene. Historically, mercury-based catalysts were prevalent but are now being phased out due to their extreme toxicity. Research has identified gold-based catalysts as highly active alternatives. researchgate.net Furthermore, more cost-effective and less toxic copper-based catalysts are showing significant promise. researchgate.netmdpi.com The development of self-dispersing copper catalysts represents a significant advancement, offering high stability and activity for acetylene (B1199291) hydrochlorination. mdpi.com The table below summarizes the performance of various environmentally benign catalysts in related vinyl ether and vinyl chloride syntheses.

| Catalyst System | Reactants | Product | Key Findings |

| CaO-MgO Solid Base | Ethylene Glycol Dimethyl Ether | Vinyl Methyl Ether | Achieved 100% conversion and 93.5% selectivity at 400 °C. rsc.org |

| Gold-based Catalysts | Acetylene, HCl | Vinyl Chloride | High intrinsic activity, but can be prone to deactivation. researchgate.net |

| Copper-based Catalysts | Acetylene, HCl | Vinyl Chloride | Cost-effective alternative to gold with good activity and stability. researchgate.netmdpi.com |

| Iridium Cationic Complex | Alcohols, Allyl Acetate | Allyl Ethers | Efficient catalysis for vinyl and allyl ether synthesis. orgsyn.org |

The use of iridium-catalyzed processes for vinyl transfer from vinyl esters to alcohols also presents a versatile and practical route to vinyl ethers under milder conditions. orgsyn.org These catalytic systems offer a foundation for developing specific, environmentally friendly methods for the synthesis of this compound.

Integration with Flow Chemistry and Continuous Synthesis Platforms

The integration of catalytic systems with flow chemistry and continuous synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. nih.gov Halogenation reactions, which are often highly exothermic and rapid, can be controlled more effectively in continuous flow reactors, leading to improved selectivity and safety.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the synthesis of sensitive compounds like vinyl ethers. The enhanced mass and heat transfer in microreactors can lead to higher yields and purities compared to traditional batch processes. chemistryviews.org For instance, the synthesis of various organic compounds, including those involving halogenation, has been successfully demonstrated in continuous flow systems. rsc.org

While specific examples of the continuous flow synthesis of this compound are not yet widely reported, the principles and technologies are well-established for related transformations. The table below illustrates the potential benefits of integrating flow chemistry into the synthesis of halogenated organic compounds.

| Feature of Flow Chemistry | Advantage in Synthesis of Halogenated Compounds |

| Precise Temperature Control | Minimizes side reactions and improves selectivity. |

| Enhanced Mass Transfer | Increases reaction rates and efficiency. |

| Small Reaction Volumes | Improves safety by mitigating risks of exothermic reactions. |

| Automation and Integration | Enables telescoping of reactions and in-line purification. nih.gov |

| Use of Immobilized Catalysts | Facilitates catalyst reuse and reduces product contamination. chemistryviews.org |

The combination of novel, environmentally benign catalytic systems with the operational advantages of continuous flow technology holds immense potential for the development of a sustainable and efficient manufacturing process for this compound and its derivatives.

Reactivity Profiles and Transformational Chemistry of 1 Chloro 2 Methoxyethylene

Nucleophilic Substitution Reactions at the Vinylic Carbon

Nucleophilic vinylic substitution (SNV) on 1-chloro-2-methoxyethylene involves the replacement of the vinylic chlorine atom by a nucleophile. Unlike their saturated counterparts (alkyl halides), vinylic halides like this compound are generally less reactive towards nucleophilic substitution. quora.comsarthaks.com This reduced reactivity is attributed to the increased strength of the sp² carbon-chlorine bond, which has partial double-bond character due to resonance, and the electronic repulsion between the incoming nucleophile and the electron-rich pi system of the double bond. quora.com Nevertheless, under appropriate conditions and with suitable nucleophiles, substitution can be achieved through various mechanistic pathways.

The substitution of nucleophiles on vinylic carbons can proceed through several different mechanisms, the most common of which for activated systems is the addition-elimination pathway. nih.govacs.org The specific mechanism is influenced by factors such as the substituents on the double bond, the nature of the nucleophile and leaving group, and the reaction conditions. nih.govacs.org

The primary mechanism for SNV reactions in activated alkenes is the addition-elimination pathway. acs.org This two-step process involves:

Addition: The nucleophile attacks the carbon-carbon double bond, perpendicular to the plane of the molecule, forming a resonance-stabilized carbanionic intermediate. nih.gov The presence of the methoxy (B1213986) group on this compound can influence the stability of this intermediate.

Elimination: The leaving group (chloride ion) is expelled from the carbanionic intermediate, restoring the carbon-carbon double bond and yielding the final substitution product. nih.gov

Retention of the original stereochemistry of the alkene is often observed in this pathway because the rate of internal rotation around the single bond in the carbanionic intermediate is typically slower than the rate of chloride ion expulsion. nih.govacs.org

Other potential, though less common for this substrate, SNV mechanisms include:

Elimination-Addition: This pathway involves the initial elimination of HCl to form a transient alkyne intermediate (methoxyacetylene), followed by the addition of the nucleophile. This is more prevalent with very strong bases.

Concerted SNV: In some cases, particularly with specific catalysts or strained ring systems, a concerted, single-step displacement may occur. researchgate.netnih.gov This can proceed with either inversion or retention of configuration depending on the trajectory of the nucleophilic attack. researchgate.net

| SNV Mechanistic Pathway | Description | Key Intermediate | Stereochemical Outcome |

|---|---|---|---|

| Addition-Elimination | A two-step process involving nucleophilic attack on the π-system followed by the departure of the leaving group. This is the most common route for activated vinyl halides. nih.govacs.org | Carbanion | Generally retention of configuration nih.gov |

| Elimination-Addition | Involves initial elimination to form an alkyne, which is then attacked by the nucleophile. Requires strongly basic conditions. | Alkyne (Methoxyacetylene) | Mixture of isomers possible |

| Concerted SNV(σ) | A single-step mechanism where the nucleophile attacks in the plane of the alkene, leading to inversion of configuration. It is considered rare for typical substrates. researchgate.net | Pentacoordinate Transition State | Inversion of configuration |

A variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can participate in SNV reactions. nih.govacs.org However, the success of the reaction is highly dependent on the nucleophile's properties.

Suitable Nucleophiles:

Soft Nucleophiles: Thiolates (RS⁻) and amines (R₂NH) are often effective as they readily attack the soft electrophilic carbon of the double bond.

Alkoxides (RO⁻): Methoxide and ethoxide can act as effective nucleophiles, leading to the formation of ketene (B1206846) acetals.

Carbon Nucleophiles: Enolates and organometallic reagents can be used, although their high basicity can sometimes favor elimination over substitution. wikipedia.org

Limitations:

Basicity vs. Nucleophilicity: Strongly basic, sterically hindered nucleophiles (e.g., potassium tert-butoxide) are more likely to induce elimination (dehydrochlorination) to form an alkyne intermediate rather than undergoing substitution.

Hard Nucleophiles: Hard nucleophiles may react poorly due to the soft nature of the vinylic carbon electrophile.

Steric Hindrance: The SNV reaction, particularly the addition-elimination pathway, is sensitive to steric hindrance at the reaction center and on the nucleophile. libretexts.org Bulky nucleophiles may react slowly or not at all.

| Nucleophile Class | Example | Typical Product | Potential Limitations |

|---|---|---|---|

| Oxygen Nucleophiles | Sodium Methoxide (NaOCH₃) | 1,2-Dimethoxyethylene | Can be strongly basic, potentially causing elimination. |

| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | 1-Methoxy-2-(phenylthio)ethylene | Generally good reactivity. |

| Nitrogen Nucleophiles | Aniline (C₆H₅NH₂) | N-(2-methoxyvinyl)aniline | Reactivity depends on the amine's basicity and steric bulk. |

| Carbon Nucleophiles | Lithium Diisopropylamide (LDA) | - | High basicity often leads to competing elimination reactions. |

The stereochemistry of SNV reactions is a critical aspect, with the potential for retention, inversion, or loss of the initial configuration of the double bond. study.com

For this compound, which can exist as (E) and (Z) isomers, the stereochemical outcome is highly dependent on the reaction mechanism.

Retention of Configuration: As mentioned, the addition-elimination mechanism typically proceeds with retention of stereochemistry. nih.gov This is because the energy barrier for rotation around the C-C single bond in the carbanionic intermediate is higher than the barrier for the expulsion of the chloride leaving group. Therefore, if the reaction starts with the (Z)-isomer of this compound, the (Z)-isomer of the product is predominantly formed.

Stereoconvergence (Loss of Stereochemistry): A loss of stereochemical integrity, leading to a mixture of (E) and (Z) products, can occur if the lifetime of the carbanionic intermediate is prolonged. nih.govacs.org This can happen under conditions of high activation energy or when a poorer leaving group is present, allowing time for bond rotation to occur before elimination. acs.org

Inversion of Configuration: While less common, an inversion of stereochemistry is the hallmark of a concerted SNV(σ) mechanism, analogous to the SN2 reaction at sp³ carbons. researchgate.netmasterorganicchemistry.com This requires the nucleophile to attack in the plane of the double bond from the side opposite to the leaving group.

The ability to control the stereochemical outcome is synthetically valuable. By choosing appropriate reaction conditions and nucleophiles that favor the addition-elimination pathway, the stereochemistry of the starting vinyl chloride can be reliably transferred to the product.

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The electron-rich nature of the double bond in this compound, primarily due to the powerful electron-donating resonance effect of the methoxy group, makes it susceptible to electrophilic attack. dalalinstitute.com These reactions involve the breaking of the pi bond and the formation of two new sigma bonds.

Regioselectivity in electrophilic additions is dictated by the stability of the carbocation intermediate formed during the reaction, a principle famously described by Markovnikov's rule. masterorganicchemistry.comyoutube.comleah4sci.com

In this compound, the substituents exert competing electronic effects:

Methoxy Group (-OCH₃): Strongly electron-donating through resonance (+R effect), which greatly stabilizes a positive charge on the adjacent carbon (C2). It is weakly electron-withdrawing inductively (-I effect).

Chlorine Atom (-Cl): Electron-withdrawing through induction (-I effect) but weakly electron-donating through resonance (+R effect).

The +R effect of the methoxy group is dominant. When an electrophile (E⁺) attacks the double bond, two potential carbocation intermediates can be formed. The attack will preferentially occur at the carbon atom (C1) bearing the chlorine, as this places the positive charge on the carbon atom (C2) attached to the methoxy group. This carbocation is significantly stabilized by resonance involving the lone pairs on the oxygen atom.

Therefore, the addition of an unsymmetrical reagent H-X to this compound follows Markovnikov's rule , where the electrophile (H⁺) adds to the less substituted carbon (or the carbon that leads to the more stable carbocation), which is C1. quora.com The nucleophile (X⁻) then adds to the more stable carbocation at C2.

| Reactant (H-X) | Electrophile (E⁺) | Nucleophile (X⁻) | Predicted Major Product |

|---|---|---|---|

| HCl | H⁺ | Cl⁻ | 1,1-Dichloro-2-methoxyethane |

| HBr | H⁺ | Br⁻ | 1-Bromo-1-chloro-2-methoxyethane |

| H₂O (acid-catalyzed) | H⁺ | H₂O | 1-Chloro-1-hydroxy-2-methoxyethane (as a hemiacetal) |

The stereochemistry of electrophilic addition describes the relative orientation of the two new groups added across the double bond. The outcome can be syn-addition (both groups add to the same face of the double bond) or anti-addition (groups add to opposite faces). wikipedia.orgchemistrysteps.com The specific outcome depends on the reaction mechanism. masterorganicchemistry.comlibretexts.org

Anti-addition: This is common in reactions that proceed through a cyclic intermediate, such as the bromination (addition of Br₂) of an alkene. The electrophile (Br⁺) initially forms a bridged bromonium ion. The nucleophile (Br⁻) must then attack from the side opposite the bridge, resulting in the net addition of the two bromine atoms to opposite faces of the original double bond. wikipedia.org

Syn-addition: This outcome is characteristic of concerted additions where both new bonds form simultaneously on the same side, such as in catalytic hydrogenation or hydroboration. glasp.co

Syn and Anti Mixture: Reactions that proceed through a planar carbocation intermediate, such as the addition of H-X, often result in a mixture of syn and anti products. study.com Once the planar carbocation is formed, the nucleophile can attack from either face with roughly equal probability (unless sterically hindered), leading to a loss of stereoselectivity. msu.eduyoutube.com

For this compound, the addition of a reagent like HBr would likely form a resonance-stabilized, planar carbocation. This would allow the bromide ion to attack from either the same side as the added proton (syn) or the opposite side (anti), resulting in a mixture of stereoisomers.

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental in organic synthesis for the construction of cyclic frameworks. This compound can participate as a key component in several types of cycloaddition reactions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. libretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.org The reactivity of the dienophile is significantly influenced by its substituents. Generally, electron-withdrawing groups on the dienophile enhance the reaction rate with electron-rich dienes (Normal-electron-demand Diels-Alder). libretexts.org

This compound possesses a combination of an electron-donating methoxy group and an electron-withdrawing chloro group. This substitution pattern complicates predictions of its reactivity as a dienophile. While the methoxy group enriches the double bond with electron density, potentially making it suitable for Inverse-electron-demand Diels-Alder reactions, the inductive effect of the chlorine atom withdraws electron density.

Detailed studies on the participation of this compound specifically as a dienophile are not extensively documented in readily available literature. However, its utility can be inferred from reactions involving similar vinyl ethers and vinyl chlorides. Chiral catalysts, such as copper(II) bis(oxazoline) complexes, have been shown to mediate highly stereoselective Diels-Alder reactions with related diene systems, suggesting potential for asymmetric synthesis. nih.gov

As a diene component, this compound would first need to be converted into a suitable 1,3-diene structure. For instance, incorporation into a larger conjugated system could allow it to participate in cycloadditions with potent dienophiles. chempedia.infomdpi.comnih.gov The stereochemical outcome of such reactions, particularly the endo/exo selectivity, would be governed by secondary orbital interactions and steric hindrance.

Table 1: Predicted Reactivity in Diels-Alder Reactions

| Role | Reactant Type | Expected Controlling Factors | Potential Catalyst |

| Dienophile | Electron-rich diene | Inverse-electron-demand; regioselectivity influenced by both Cl and OMe groups. | Lewis acids |

| Dienophile | Electron-poor diene | Normal-electron-demand; likely requires thermal activation. | Lewis acids |

| Diene Component | Potent dienophile | Requires incorporation into a larger conjugated system; regioselectivity dictated by substituents. | Thermal or Lewis acid catalysis |

[2+2] cycloadditions are fundamental reactions for the synthesis of four-membered rings, such as cyclobutanes and cyclobutenes. nih.govrsc.org These reactions can be promoted thermally, photochemically, or by transition metal catalysis. rsc.orgnih.govyoutube.com Thermally, the concerted suprafacial-suprafacial addition is symmetry-forbidden, but the reaction can proceed through a stepwise diradical mechanism or a concerted suprafacial-antarafacial pathway, the latter being common for ketenes. youtube.comlibretexts.org

The participation of this compound in [2+2] cycloadditions would depend on the reaction conditions and the nature of the reaction partner.

With Alkenes: Photochemical [2+2] cycloadditions between two alkene units are a common method to form cyclobutane (B1203170) rings. nih.gov The reaction of this compound with another alkene under UV irradiation would likely proceed via triplet sensitization, leading to a mixture of regio- and stereoisomers. The regioselectivity would be influenced by the stability of the potential 1,4-diradical intermediates.

With Alkynes: The cycloaddition of an alkene with an alkyne yields a cyclobutene. nih.gov This transformation can be achieved photochemically or through transition metal catalysis. nih.govresearchgate.net Gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been reported to proceed with excellent regioselectivity. nih.govnih.gov A similar catalytic approach could potentially be applied to the reaction of this compound with alkynes.

With Heteroatom-Containing Substrates: Ketenes and isocyanates are well-known partners in thermal [2+2] cycloadditions. youtube.comlibretexts.org The reaction of this compound, an electron-rich alkene, with a ketene would be expected to yield a cyclobutanone (B123998) derivative. The regiochemistry is typically controlled by the interaction of the most electron-rich atom of the alkene with the electrophilic carbonyl carbon of the ketene. libretexts.org

Table 2: Potential [2+2] Cycloaddition Reactions

| Reaction Partner | Conditions | Product Type | Key Features |

| Alkene | Photochemical (UV) | Substituted Cyclobutane | Stepwise diradical mechanism; potential for isomeric mixtures. |

| Alkyne | Photochemical or Metal-catalyzed | Substituted Cyclobutene | Visible light photocatalysis is an alternative to UV. nih.gov |

| Ketene | Thermal | 2-alkoxy-2-chloro-cyclobutanone | Thermally allowed, concerted [π2s + π2a] mechanism. |

| Isocyanate | Thermal | Substituted β-lactam | Follows similar principles to ketene cycloadditions. |

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. mdpi.comnih.gov These reactions involve a 1,3-dipole, a three-atom, four-pi-electron species (like nitrones, azides, or nitrile oxides), and a dipolarophile (an alkene or alkyne). libretexts.orgnih.gov

This compound serves as a dipolarophile in these reactions. The electronic nature of the substituents on the alkene heavily influences the regioselectivity of the cycloaddition. researchgate.netdntb.gov.ua Molecular Electron Density Theory (MEDT) is often used to study and predict the outcomes of these reactions. mdpi.comresearchgate.net

For instance, in the reaction with a nitrone, two regioisomeric isoxazolidine (B1194047) products are possible. nih.govresearchgate.net The analysis of the Parr functions and the activation Gibbs free energies for the different reaction pathways can predict which isomer will be formed preferentially. mdpi.comresearchgate.net Studies on analogous systems, such as trans-1-chloro-2-nitroethylene, show that these reactions can proceed with high regio- and stereoselectivity, often favoring a specific kinetic adduct. researchgate.net The polar nature of the reaction, influenced by the nucleophilic character of the 1,3-dipole and the electrophilic character of the dipolarophile, determines the reaction's activation energy. mdpi.com

Table 3: Examples of [3+2] Cycloadditions with Substituted Ethylenes

| 1,3-Dipole | Ethylene (B1197577) Derivative | Product | Selectivity |

| Nitrone | trans-1-chloro-2-nitroethylene | Nitroisoxazolidine | High regio- and stereoselectivity observed. researchgate.net |

| Azomethine Ylide | Substituted Chalcones | Spirooxindole | Exclusive formation of ortho/endo-cycloadduct. mdpi.com |

| Sydnone | Alkynes | Pyrazole | Can be catalyzed by Cu(I) for high regioselectivity. beilstein-journals.org |

Cross-Coupling Reactions and Transition Metal Catalysis

Transition metal catalysis provides a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent. mdpi.combeilstein-journals.org this compound, as a vinyl chloride, is a suitable electrophilic partner in many of these transformations.

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds under mild conditions with high functional group tolerance. libretexts.orglibretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide. libretexts.org this compound would react with a boronic acid in the presence of a palladium catalyst and a base. The first step is the oxidative addition of the vinyl chloride to a Pd(0) complex, forming a Pd(II) intermediate. Transmetalation with the organoboron species, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. libretexts.orgresearchgate.net

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne. libretexts.org It is typically co-catalyzed by palladium and copper salts. libretexts.orgsigmaaldrich.com The copper acetylide, formed in situ, undergoes transmetalation with the Pd(II) intermediate that results from the oxidative addition of this compound. libretexts.org

Heck Reaction: The Heck reaction couples a vinyl halide with an alkene in the presence of a base. mdpi.comlibretexts.org The mechanism involves oxidative addition of this compound to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base. libretexts.org

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

While palladium is the most common catalyst for cross-coupling, other transition metals like nickel and copper are also highly effective and offer complementary reactivity. mdpi.com These metals can mediate a variety of transformations and functionalizations of organic halides. uchicago.eduuchicago.edu

Nickel-Catalyzed Reactions: Nickel catalysts are often more cost-effective than palladium and can be particularly effective for coupling reactions involving less reactive electrophiles like aryl and vinyl chlorides. dicp.ac.cnnih.goviciq.org Nickel-catalyzed reductive cross-coupling reactions can join two different electrophiles, such as a heteroaryl chloride and an aryl chloride. dicp.ac.cn Asymmetric variants using chiral ligands can afford enantiomerically enriched products. rsc.org Nickel catalysis is also used for stereospecific cross-coupling of vinyl chlorosilanes. rsc.org

Copper-Catalyzed Reactions: Copper catalysis is widely used for the formation of C-C and C-heteroatom bonds. dntb.gov.ua It is particularly useful in functionalizing enynes and in directed C-H functionalization reactions. dntb.gov.uanih.gov For substrates like this compound, copper-catalyzed processes could include aminations, etherifications, and couplings with various nucleophiles. For example, copper-catalyzed meta-arylation of related carbamate (B1207046) systems has been developed, showcasing the unique reactivity profiles achievable with copper. westmont.edu

Table 5: Alternative Transition Metal-Catalyzed Reactions

| Metal | Reaction Type | Substrate Example | Potential Application for this compound |

| Nickel | Reductive Cross-Coupling | (Hetero)aryl chlorides | Coupling with another organic electrophile. dicp.ac.cn |

| Nickel | Difluoromethylation | (Hetero)aryl chlorides | Introduction of a CF₂H group. nih.gov |

| Copper | Borylative Functionalization | 1,3-enynes | Introduction of a boron moiety. nih.gov |

| Copper | C-H Arylation | Acetanilides | C-C bond formation with aryl donors. westmont.edu |

Radical Reactions and Controlled Polymerization

The presence of a double bond in this compound makes it a potential monomer for polymerization reactions. The substituents on the double bond, a chlorine atom and a methoxy group, are expected to influence the reactivity of the monomer and the properties of the resulting polymer.

While specific studies on the controlled radical polymerization of this compound are not extensively documented in the literature, the polymerization of structurally related vinyl ethers and vinyl chloride can provide insights into its expected behavior. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful methods for synthesizing well-defined polymers from such monomers.

For instance, ATRP has been successfully employed for the polymerization of vinyl ethers, often requiring specific catalytic systems to control the process due to the inherent reactivity of the vinyl ether moiety. Similarly, RAFT polymerization has been utilized for the controlled polymerization of vinyl chloride, leading to polymers with predictable molecular weights and narrow molecular weight distributions. It is anticipated that similar strategies could be adapted for this compound, potentially leading to novel polymers with unique properties conferred by the chloro and methoxy functionalities.

Table 1: Representative Conditions for Controlled Radical Polymerization of Related Monomers

| Polymerization Method | Monomer | Initiator | Catalyst/Chain Transfer Agent | Solvent | Temperature (°C) |

| ATRP | Isobutyl Vinyl Ether | Ethyl 2-bromoisobutyrate | CuBr/2,2'-bipyridine | Toluene | 70 |

| RAFT | Vinyl Chloride | AIBN | Trithiocarbonate | 1,2-Dichloroethane | 60 |

This table presents typical conditions for the controlled radical polymerization of monomers structurally related to this compound and is intended to be illustrative of potential approaches.

The carbon-carbon double bond in this compound is susceptible to attack by radical species. This reactivity can be harnessed for the introduction of new functional groups. Radical addition reactions, initiated by a variety of radical sources, could proceed to functionalize the double bond. The regioselectivity of such additions would be influenced by the electronic effects of the chloro and methoxy substituents.

Furthermore, the presence of a C-Cl bond opens up possibilities for radical-mediated C-C bond-forming reactions. Under appropriate conditions, the C-Cl bond could be homolytically cleaved to generate a vinyl radical, which could then participate in various coupling reactions. This approach could be a valuable tool for the synthesis of more complex molecules from the this compound scaffold.

Oxidation and Reduction Chemistry

The double bond and the carbon-halogen bond in this compound are the primary sites for oxidation and reduction reactions. The selective transformation of these functionalities can lead to a range of valuable synthetic intermediates.

The electron-rich nature of the double bond in this compound, due to the methoxy group, suggests that it should be susceptible to electrophilic attack by oxidizing agents.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst could be employed to form the corresponding epoxide. The resulting epoxide would be a versatile intermediate for further transformations.

Dihydroxylation: Both syn- and anti-dihydroxylation could be achieved using standard protocols. For example, osmium tetroxide or cold, dilute potassium permanganate (B83412) would be expected to yield the syn-diol, while methods involving epoxidation followed by acid-catalyzed hydrolysis would lead to the anti-diol.

Oxidative Cleavage: Stronger oxidizing agents like ozone followed by a workup, or hot, concentrated potassium permanganate, would likely cleave the double bond, yielding carbonyl-containing fragments. The nature of the products would depend on the specific workup conditions employed.

Table 2: Potential Oxidation Reactions of this compound

| Reaction | Reagent(s) | Expected Product(s) |

| Epoxidation | m-CPBA | 1-chloro-2-methoxyoxirane |

| syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ | 1-chloro-2-methoxyethane-1,2-diol |

| Oxidative Cleavage | 1. O₃; 2. DMS | Chloro(methoxy)methanal and formaldehyde |

This table outlines expected outcomes of oxidation reactions based on the known reactivity of similar substituted alkenes.

The reduction of this compound presents a chemoselectivity challenge due to the presence of two reducible functional groups: the carbon-carbon double bond and the carbon-halogen bond.

Reduction of the C=C Double Bond: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with molecular hydrogen would be expected to reduce the double bond to a single bond, yielding 1-chloro-2-methoxyethane. This process is a common method for the reduction of alkenes. nih.gov

Reduction of the C-Cl Bond: The carbon-chlorine bond in vinyl chlorides can be reduced, although they are generally less reactive than alkyl halides. quora.com Reductive dehalogenation can be achieved using various reagents, including metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic transfer hydrogenation. youtube.com The choice of reducing agent would be critical to achieve selectivity. For instance, milder hydride reagents might selectively reduce the double bond, while more reactive ones could potentially reduce both functionalities.

Chemoselective Reduction: Achieving chemoselectivity would depend on the careful selection of reagents and reaction conditions. For example, transfer hydrogenation conditions using a poisoned catalyst might favor the reduction of the double bond over the C-Cl bond. Conversely, specific radical-based dehalogenation methods could potentially leave the double bond intact.

Table 3: Potential Reduction Strategies for this compound

| Target Transformation | Reagent(s) | Expected Product |

| C=C Reduction | H₂, Pd/C | 1-chloro-2-methoxyethane |

| C-Cl Reduction | LiAlH₄ | Methoxyethene |

| Full Reduction | H₂, Raney Ni (harsher conditions) | Methoxyethane |

This table provides plausible reduction strategies based on established methodologies for the reduction of alkenes and vinyl halides.

Mechanistic Investigations and Computational Chemistry of 1 Chloro 2 Methoxyethylene

Elucidation of Reaction Mechanisms and Reaction Pathways

Mechanistic studies focused solely on 1-chloro-2-methoxyethylene are scarce in the reviewed literature. Generally, vinyl halides like this compound can undergo nucleophilic vinylic substitution (SNV) and participate in cycloaddition reactions. The presence of the methoxy (B1213986) group, an electron-donating group, and the chloro group, a leaving group, on the double bond influences its reactivity.

Transition State Analysis in Key Transformations (e.g., SNV, Cycloadditions)

Specific transition state analyses for SNV and cycloaddition reactions of this compound have not been found in the performed searches. Theoretical studies of related vinyl systems suggest that SNV reactions can proceed through various mechanisms, including addition-elimination or elimination-addition pathways, each with distinct transition states. For cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, the geometry and energy of the transition state would dictate the reaction rate and stereochemical outcome. Computational chemistry would be essential to model these transition states and determine the activation energies.

Stereochemical Pathways in Enantioselective and Diastereoselective Reactions

There is no specific information available regarding the stereochemical pathways in enantioselective or diastereoselective reactions of this compound. The stereochemistry of reactions involving substituted alkenes is a complex field where the nature of the substituents, the reagents, and the reaction conditions all play a crucial role. For this compound, which can exist as E/Z isomers, any reaction at the double bond would have to consider the stereochemical consequences, leading to potential syn- or anti-addition products or retention/inversion of configuration at the carbon centers.

Quantum Chemical Calculations and Theoretical Studies

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

While specific DFT studies on the electronic structure and reactivity descriptors of this compound are not detailed in the available literature, DFT is a powerful tool for such investigations. A DFT analysis would typically involve the calculation of the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its nucleophilic and electrophilic nature. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index could be calculated to predict its behavior in various reactions. The electron-donating methoxy group would be expected to raise the energy of the HOMO, while the electronegative chlorine atom would influence the LUMO.

Ab Initio Molecular Orbital Calculations for Reaction Energetics and Intermediates

Specific ab initio molecular orbital calculations for the reaction energetics and intermediates of this compound are not found in the searched literature. Such calculations would be invaluable for constructing a detailed potential energy surface for its reactions. They would allow for the determination of the relative energies of reactants, transition states, intermediates, and products, providing a quantitative understanding of the reaction thermodynamics and kinetics.

Spectroscopic Characterization in Mechanistic Studies

While PubChem lists 13C NMR spectral data for this compound, there is no information available in the search results regarding the use of spectroscopic methods to characterize reaction intermediates or elucidate reaction mechanisms involving this compound. In a mechanistic study, techniques such as NMR, IR, and mass spectrometry would be crucial for identifying transient species and understanding the step-by-step transformation of reactants to products.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Elucidation of Novel Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules and gaining insights into reaction mechanisms. For novel products derived from reactions involving this compound, a suite of NMR experiments would be employed to determine their constitution and stereochemistry.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, provide fundamental information. In the ¹H NMR spectrum, the chemical shifts of the vinylic protons would be indicative of their electronic environment and their geometric relationship (cis or trans) to the chlorine and methoxy substituents. The coupling constants (J-values) between these protons are particularly diagnostic for determining the stereochemistry of the double bond in any new products. Similarly, the ¹³C NMR chemical shifts of the olefinic carbons would provide complementary information about the substitution pattern and electronic effects within the molecule.

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is invaluable for determining stereochemistry. By using a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment, spatial proximities between protons can be identified. For instance, in a cyclic product formed from a reaction of this compound, NOE correlations could definitively establish the relative stereochemistry of substituents on the ring.

Hypothetical ¹H and ¹³C NMR Data for a Novel Product:

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 6.45 | d | 8.5 | 128.7 |

| 2 | 5.80 | d | 8.5 | 105.2 |

| 3 (OCH₃) | 3.65 | s | - | 56.3 |

Note: This is a hypothetical data table to illustrate the type of information obtained from NMR spectroscopy.

Infrared (IR) and Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Identification

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful tools for monitoring the progress of chemical reactions and identifying transient intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking the disappearance of reactants and the appearance of products by monitoring key functional group vibrations. For a reaction involving this compound, one would expect to see characteristic C=C stretching and C-O stretching frequencies. If, for example, the double bond is consumed in a reaction, the corresponding IR absorption band would decrease in intensity, while new bands corresponding to the functional groups of the product would appear. For instance, the formation of a carbonyl group would be indicated by the appearance of a strong absorption in the region of 1650-1750 cm⁻¹. Time-resolved IR spectroscopy can provide kinetic data on the rates of formation of products and the decay of reactants.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of reactants, products, and any intermediates. By coupling a mass spectrometer to a reaction vessel, real-time monitoring of the reaction mixture is possible. This allows for the detection of short-lived intermediates that may not be observable by other techniques. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques for online reaction monitoring. The mass-to-charge ratio (m/z) of the ions detected corresponds to the molecular weights of the species present in the reaction. Isotopic labeling studies, where an atom in the starting material is replaced with a heavier isotope (e.g., ¹³C or ¹⁸O), can be used in conjunction with MS to track the fate of specific atoms throughout a reaction mechanism.

Hypothetical IR and MS Data for Reaction Monitoring:

| Technique | Reactant (this compound) | Intermediate | Product |

| IR (cm⁻¹) | 1640 (C=C), 1250 (C-O) | 1710 (C=O, hypothetical) | 3400 (O-H, hypothetical) |

| MS (m/z) | 92/94 (M⁺, Cl isotope pattern) | 108 (hypothetical intermediate) | 110 (M⁺, hypothetical product) |

Note: This is a hypothetical data table to illustrate the application of IR and MS in reaction monitoring.

Conformational Analysis and Stereoisomerism

The presence of a double bond in this compound gives rise to (E)/(Z) stereoisomerism, and rotation around the single bonds allows for different conformations.

Investigation of (E)/(Z) Stereoisomerism and Interconversion Pathways

This compound can exist as two geometric isomers: the (E)-isomer, where the chlorine atom and the methoxy group are on opposite sides of the double bond, and the (Z)-isomer, where they are on the same side. These isomers are expected to have distinct physical and spectroscopic properties.

The interconversion between (E) and (Z) isomers typically requires breaking the π-bond of the alkene, which can be achieved photochemically or thermally. The energy barrier for this isomerization is generally high for simple alkenes. Mechanistic investigations into the interconversion pathways could involve studying the reaction under various conditions (e.g., with and without a catalyst, under irradiation) and analyzing the product distribution over time. Kinetic studies would provide information about the activation energy of the isomerization process.

Computational Analysis of Conformational Isomers and Rotational Barriers

Computational chemistry provides a powerful means to investigate the conformational landscape and rotational barriers of molecules. Using methods such as Density Functional Theory (DFT) or ab initio calculations, the potential energy surface of this compound can be explored.

By systematically rotating the C-O and C-Cl bonds, different conformational isomers can be identified, and their relative energies can be calculated. This analysis would likely reveal the most stable conformations for both the (E) and (Z) isomers. The calculations would also provide the energy barriers for rotation around these single bonds, giving insight into the flexibility of the molecule at different temperatures.

Furthermore, computational methods can be used to model the transition state for the (E)/(Z) isomerization. By calculating the energy of this transition state relative to the ground state isomers, the activation energy for the interconversion can be predicted. This theoretical value can then be compared with experimental data if available.

Hypothetical Calculated Rotational Barriers for (E)-1-Chloro-2-methoxyethylene:

| Rotation Around | Rotational Barrier (kJ/mol) |

| C(sp²)-O bond | 15.2 |

| C(sp³)-O bond | 8.5 |

Note: This is a hypothetical data table to illustrate the output of computational analysis.

Advanced Applications of 1 Chloro 2 Methoxyethylene in Complex Organic Synthesis

Chiral Auxiliaries and Asymmetric Catalysis

Enantioselective Synthesis of Chiral Building Blocks Employing 1-Chloro-2-methoxyethylene

No specific examples of this compound being used in conjunction with chiral auxiliaries for the enantioselective synthesis of chiral building blocks were identified in the literature. While the principles of asymmetric synthesis using chiral auxiliaries are well-established, their application with this specific compound has not been reported.

Diastereoselective Control in Multi-Step Syntheses of Complex Molecules

Detailed research findings on the use of this compound to exert diastereoselective control during the synthesis of complex molecules are not available. General principles of diastereoselective reactions are known, but their specific application with this compound is not documented.

Construction of Heterocyclic Systems

Synthesis of Oxygen-Containing Heterocycles (e.g., chromenes)

While numerous methods exist for the synthesis of chromenes, none of the identified literature specifically describes a synthetic route that utilizes this compound as a key reactant or intermediate.

Access to Nitrogen- and Sulfur-Containing Heterocycles via Cycloadditions or Substitutions

General methods for the synthesis of nitrogen- and sulfur-containing heterocycles through cycloaddition and substitution reactions are abundant in chemical literature. However, no specific examples detailing the use of this compound in these transformations could be located.

Future Directions and Emerging Research Avenues for 1 Chloro 2 Methoxyethylene Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the classical reactivity of enol ethers is well-documented, the specific substitution pattern of 1-chloro-2-methoxyethylene offers opportunities for discovering new chemical transformations. wikipedia.org Future research will likely focus on leveraging the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing, yet nucleofugal, chlorine atom.

Emerging areas of exploration include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. organic-chemistry.org Investigating the behavior of this compound in such systems could lead to novel carbon-carbon and carbon-heteroatom bond formations. For instance, its participation in decarboxylative alkylations, similar to those seen with silyl (B83357) enol ethers, could provide access to a diverse range of functionalized ketones. organic-chemistry.org

Transition-Metal-Catalyzed Cross-Coupling: The chlorine atom presents a handle for various cross-coupling reactions. While palladium catalysis is common for C-Cl bond activation, exploring catalysis with more earth-abundant metals like nickel or silver could lead to more sustainable and economical synthetic routes. nih.govacs.orgrwth-aachen.de A key challenge and area of interest would be controlling the regioselectivity of these reactions. Silver-catalyzed cross-coupling, which has been shown to be effective for silyl enol ethers, could potentially be adapted to generate valuable 1,4-dicarbonyl compounds or other complex structures from this compound. nih.govorganic-chemistry.orgacs.org

Asymmetric Functionalization: Developing catalytic asymmetric methods to introduce chirality would be a significant advancement. This could involve enantioselective additions to the double bond or reactions that differentiate between the two faces of the molecule. Catalytic hydroboration followed by transmetalation and addition to aldehydes has been successful for creating chiral hydroxy enol ethers and could be a starting point for developing similar methodologies for this compound. nih.gov

Below is a table summarizing selected modern catalytic transformations applied to enol ethers, suggesting potential reactivity to be explored for this compound.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Ir(ppy)₂(dtbbpy) | Silyl enol ether, N-(Acyloxy)phthalimide | Aryl Alkyl Ketone | Good | organic-chemistry.org |

| AgF | Silyl enol ether 1, Silyl enol ether 2 | 1,4-Diketone | up to 93% | nih.gov |

| Ni-catalyst | Ketone with distant olefin | Z-Silyl Enol Ether | High | acs.orgrwth-aachen.de |

| Cobalt(II) (salen) | Allyl ether | Z-Enol Ether | Excellent | organic-chemistry.org |

This table presents data for related enol ether compounds to illustrate potential research directions for this compound.

Development of Chemoenzymatic and Biocatalytic Approaches for Synthesis and Derivatization

The demand for greener and more selective chemical processes has spurred interest in biocatalysis. researchgate.net Chemoenzymatic routes, which combine the best of chemical and enzymatic transformations, offer powerful strategies for synthesizing complex molecules with high stereoselectivity under mild conditions. nih.govbeilstein-journals.org

Future research in this area for this compound could involve:

Enzymatic Desymmetrization and Kinetic Resolution: If a prochiral precursor to this compound can be designed, enzymes such as lipases or hydrolases could be used for enantioselective transformations, providing access to chiral building blocks. Lipase-mediated kinetic resolution has been successfully used to resolve chiral alcohols that are precursors to other complex molecules. beilstein-journals.org

Biocatalytic Derivatization: Enzymes could be employed to modify the this compound molecule itself. For example, 'ene'-reductases from the Old Yellow Enzyme (OYE) family could potentially catalyze the asymmetric reduction of the double bond. nih.gov Furthermore, enzymes capable of ether bond synthesis or cleavage, though less common in primary metabolism, are being explored and could offer novel ways to functionalize the methoxy group or utilize the compound as a substrate. nih.gov

Engineered Enzymes: Directed evolution and protein engineering can be used to create enzymes with novel activities or enhanced stability and specificity for non-natural substrates like this compound. This approach could unlock transformations that are currently not possible with wild-type enzymes.

A conceptual chemoenzymatic route for a chiral derivative is outlined below:

| Step | Transformation | Catalyst/Reagent | Potential Advantage |

| 1 | Synthesis of Racemic Precursor | Chemical Synthesis | Access to starting material |

| 2 | Enantioselective Acylation | Lipase (B570770) (e.g., Novozym 435) | High enantioselectivity (up to E=844 observed in similar systems) beilstein-journals.org |

| 3 | Separation | Chromatography | Isolation of enantiopure precursor |

| 4 | Conversion to Chiral Derivative | Chemical Synthesis | Access to target chiral molecule |

This table illustrates a potential chemoenzymatic strategy, drawing parallels from established methods. beilstein-journals.orgmdpi.com

Integration with Automation, Machine Learning, and Artificial Intelligence in Organic Synthesis

The synergy between organic synthesis, automation, and artificial intelligence (AI) is revolutionizing how chemical research is conducted. chemrxiv.orgoaepublish.com These technologies can accelerate discovery, optimize reaction conditions, and even predict novel reactivity.

For this compound, this integration could manifest in several ways:

Reactivity Prediction: Machine learning (ML) models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. eurekalert.org By representing this compound using molecular descriptors or fingerprints, AI tools could predict its reactivity with various reagents, identify promising reaction conditions, and estimate product yields. nih.govnih.govresearchgate.net This would significantly reduce the amount of trial-and-error experimentation required.

Automated Reaction Optimization: High-throughput experimentation platforms, controlled by optimization algorithms, can rapidly screen a wide range of catalysts, solvents, and reaction parameters. This automated approach could be used to quickly identify the optimal conditions for a desired transformation of this compound, a process that would be time-consuming and labor-intensive if done manually.

De Novo Synthesis Route Design: AI-driven retrosynthesis tools can propose novel synthetic pathways to this compound or its derivatives. mdpi.com These programs can analyze the target molecule and suggest a sequence of reactions, potentially uncovering more efficient or sustainable routes than those conceived by human chemists.

The impact of AI on predicting chemical properties is a rapidly growing field.

| AI/ML Application | Input Data | Predicted Outcome | Potential Impact | Reference |

| QSAR Models | Molecular descriptors (MDs), Molecular fingerprints (MFs) | Reaction rate constants (k values) | Understanding reaction mechanisms and predicting reactivity with halogen species. | nih.gov |

| MLIPs (Auto3D) | Molecular structure | Low-energy conformers, thermodynamic properties | Predicting reaction feasibility and outcomes. | cmu.edu |

| AI Algorithms | Reaction training sets | Novel synthetic pathways, optimized reaction conditions | Reducing waste, energy expenditure, and purification steps. | mdpi.com |

This table highlights the capabilities of AI and Machine Learning in chemical synthesis that could be applied to this compound.

Sustainable and Scalable Production of Functionalized Enol Ethers for Industrial and Academic Use

For this compound and other functionalized enol ethers to be widely adopted in industrial and academic settings, their production must be both sustainable and scalable. nih.gov Future research will need to address the economic and environmental costs of current synthetic methods.

Key avenues for development include:

Green Chemistry Principles: Applying the principles of green chemistry, such as maximizing atom economy, using less hazardous reagents, and minimizing waste, will be crucial. This includes exploring catalytic methods that replace stoichiometric reagents and using greener solvents. chemrxiv.org

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow manufacturing can offer significant advantages in terms of safety, efficiency, and scalability. Flow reactors provide better control over reaction parameters, can handle hazardous intermediates more safely, and allow for easier scale-up.

Novel Catalytic Systems: The development of robust, reusable, and highly efficient catalysts is paramount for scalable synthesis. This includes exploring heterogeneous catalysts that can be easily separated from the reaction mixture and silver- or nickel-based systems that offer cost-effective alternatives to precious metal catalysts. nih.govacs.org Recent work on the gram-scale synthesis of 1,4-diketones via silver-catalyzed coupling of silyl enol ethers demonstrates the potential for scaling up enol ether chemistry. nih.gov

The development of scalable protocols is essential for the broader application of these compounds.

| Reaction Type | Scale | Catalyst | Yield (%) | Significance | Reference |

| Ag-catalyzed cross-coupling | 5 mmol | AgF | 64% | Demonstrates gram-scale applicability of enol ether coupling. | nih.gov |

| Asymmetric hydrovinylation | 2.5 mmol | (Bis-phosphine)-cobalt(II) | >90% | High yield and enantioselectivity on a preparative scale with low catalyst loading. | nih.gov |

This table provides examples of scalable reactions involving enol ethers, indicating the potential for developing large-scale syntheses of this compound.

Q & A

Basic: What are the optimal synthetic routes for 1-chloro-2-methoxyethylene, and how do reaction conditions affect yield?

Answer:

this compound can be synthesized via nucleophilic substitution or elimination reactions. A plausible route involves reacting 2-methoxyethanol with a chlorinating agent (e.g., thionyl chloride or HCl under catalytic conditions). Key factors include:

- Temperature : Elevated temperatures (40–60°C) improve reaction kinetics but may promote side reactions like polymerization .

- Solvent : Anhydrous dichloromethane or tetrahydrofuran minimizes hydrolysis of the chloro group .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity at the ethylene carbon .

Yield optimization requires careful control of stoichiometry and inert gas purging to exclude moisture.

Basic: What purification strategies are recommended for isolating this compound given its volatility?

Answer:

Due to its low boiling point (~50–60°C) and sensitivity to moisture:

- Distillation : Fractional distillation under reduced pressure (10–15 mmHg) minimizes thermal degradation .

- Drying Agents : Post-synthesis, use molecular sieves (3Å) or anhydrous MgSO₄ to remove trace water .

- Storage : Stabilize with radical inhibitors (e.g., BHT) at –20°C in amber vials to prevent photodegradation .

Advanced: How can computational chemistry predict the electronic structure and reactivity of this compound?

Answer:

High-level ab initio methods (e.g., CCSD(T)/cc-pVTZ) calculate:

- Dipole Moments : To assess polarity and nucleophilic attack sites .

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict susceptibility to electrophilic additions .

- Vibrational Frequencies : Match computed IR spectra to experimental data for structural validation .

Software like Gaussian or ORCA integrates these methods, enabling reaction pathway simulations (e.g., Markovnikov vs. anti-Markovnikov additions) .

Advanced: How do anharmonic force field calculations assist in interpreting spectroscopic data for this compound?

Answer:

Anharmonic corrections from MP2 or DFT (B3LYP) models refine predictions of:

- Rotational Constants : Critical for microwave spectroscopy, resolving conformational isomers .

- Centrifugal Distortion : Accounts for bond flexibility in gas-phase electron diffraction studies .

- Vibrational Overtones : Explains deviations in overtone intensities in IR/Raman spectra .

These calculations reduce ambiguity in assigning spectral peaks, particularly for transient intermediates .

Data Contradiction: How should researchers resolve discrepancies in reported reaction kinetics for this compound?

Answer:

Conflicting data (e.g., hydrolysis rates in aqueous vs. nonpolar solvents) require:

- Systematic Replication : Control variables like solvent purity, temperature (±0.5°C), and O₂ levels .

- Isotopic Labeling : Use ¹³C or ²H isotopes to track substituent effects on reaction pathways .

- Meta-Analysis : Apply tools like ATSDR’s SEM framework to evaluate study quality and environmental confounders .

Reaction Mechanisms: What governs regioselectivity in nucleophilic substitutions involving this compound?

Answer:

Regioselectivity depends on:

- Steric Effects : The methoxy group directs nucleophiles (e.g., amines) to the less hindered chloro-bearing carbon .

- Electronic Effects : Hyperconjugation from the methoxy oxygen stabilizes adjacent carbocation intermediates .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents promote SN1 .

Kinetic studies using stopped-flow NMR or UV-Vis spectroscopy can quantify these effects .

Environmental Stability: How do humidity and temperature affect experimental outcomes with this compound?

Answer:

- Hydrolysis : Moisture accelerates hydrolysis to 2-methoxyethanol, detectable via GC-MS monitoring .

- Thermal Decomposition : Above 70°C, degradation products (e.g., chloroacetaldehydes) form, requiring TGA-MS analysis .

- Mitigation : Use gloveboxes (<1 ppm H₂O) and real-time FTIR to track stability during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.